

Spectroscopic and Spectrometric Analysis of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Desmethyl Ofloxacin Hydrochloride*

Cat. No.: B562867

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Introduction

Desmethyl Ofloxacin, also known as Ofloxacin Related Compound A or Ofloxacin EP Impurity E, is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a significant related substance, its characterization is crucial for pharmaceutical quality control, impurity profiling, and metabolism studies. This technical guide provides a summary of the spectroscopic and spectrometric data for **Desmethyl Ofloxacin Hydrochloride**, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is intended to support research and development activities by providing key analytical data and methodologies.

While specific experimental spectra for **Desmethyl Ofloxacin Hydrochloride** are not readily available in the public domain, this guide compiles predicted data and typical characterization results obtained for this compound, often supplied with commercial reference standards.

Chemical Structure

IUPAC Name: 7-fluoro-2-methyl-10-oxo-6-(piperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.0^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid hydrochloride

Molecular Formula: C₁₇H₁₉ClFN₃O₄[\[1\]](#)

Molecular Weight: 383.80 g/mol [\[1\]](#)

CAS Number: 82419-52-1 (free base)[\[2\]](#)

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for Desmethyl Ofloxacin. It is important to note that NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.7	s	1H	H-5
~7.8	d	1H	H-8
~4.9	q	1H	H-3
~4.5	m	2H	H-2
~3.4	t	4H	Piperazine CH ₂
~3.2	t	4H	Piperazine CH ₂
~1.6	d	3H	3-CH ₃

Note: Predicted data is based on computational models and may differ from experimental values. The piperazine protons may show complex splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~177	C-11 (COOH)
~166	C-7 (C=O)
~155	C-9 (C-F)
~147	C-5a
~138	C-6
~125	C-8a
~120	C-8
~115	C-11a
~106	C-5
~70	C-2
~50	C-3
~48	Piperazine CH ₂
~45	Piperazine CH ₂
~18	3-CH ₃

Note: Predicted data is based on computational models. The signal for the carbon attached to fluorine (C-9) will appear as a doublet due to C-F coupling.

Table 3: Mass Spectrometry Data

Technique	Mode	m/z	Interpretation
Electrospray Ionization (ESI)	Positive	348.1	[M+H] ⁺ for the free base

Note: The mass spectrum of the hydrochloride salt will primarily show the protonated molecule of the free base.

Table 4: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500	Broad	O-H stretch (carboxylic acid), N-H stretch (piperazine)
~1720	Strong	C=O stretch (carboxylic acid)
~1620	Strong	C=O stretch (ketone), C=C stretch (aromatic)
~1450	Medium	C-H bend
~1280	Strong	C-F stretch
~1050	Medium	C-O stretch

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The spectrum of the hydrochloride salt may show additional bands corresponding to the N-H⁺ vibrations of the piperazinyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are representative of standard analytical procedures for compounds of this class.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **Desmethyl Ofloxacin Hydrochloride** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal standard is added for referencing.
- Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard zg30 or similar
 - Number of Scans: 16-64

- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 1-2 seconds
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled (e.g., zgpg30)
 - Number of Scans: 1024 or more, depending on concentration
 - Spectral Width: 0 to 200 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample (1-10 $\mu\text{g/mL}$) is prepared in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- ESI-MS Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3-4 kV
 - Nebulizing Gas (N_2): Flow rate appropriate for the instrument

- Drying Gas (N₂): Temperature and flow rate optimized for desolvation
- Mass Range: m/z 100-1000
- Data Acquisition and Analysis: The instrument is calibrated prior to analysis. Data is acquired in full scan mode to determine the accurate mass of the molecular ion.

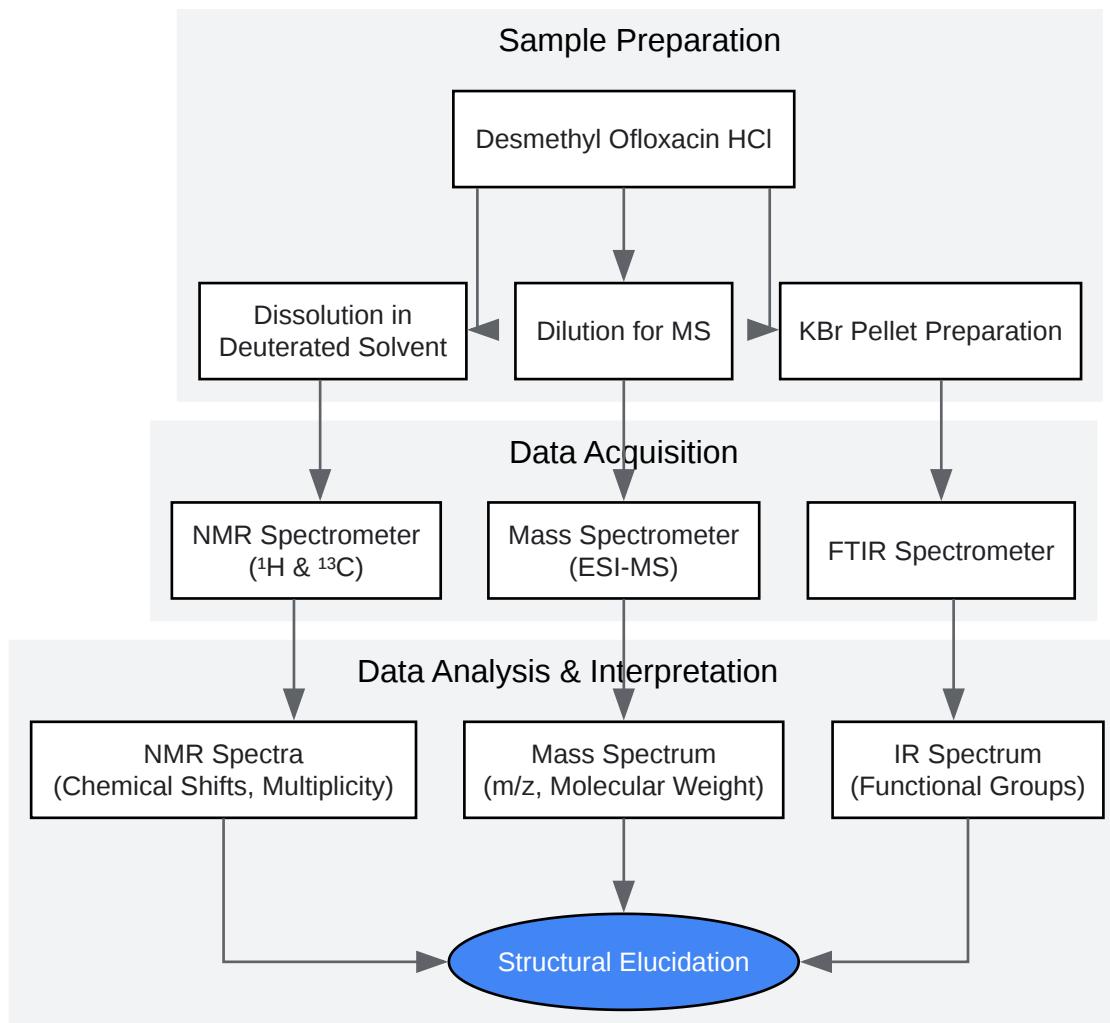
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (approximately 1:100 sample to KBr ratio) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

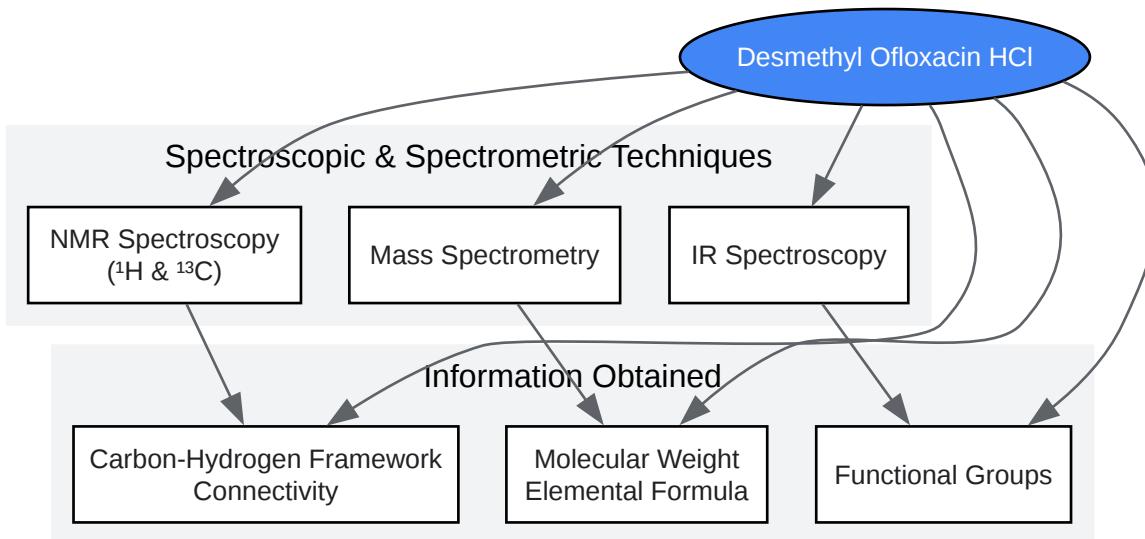
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the analytical techniques.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

Relationship of Analytical Techniques for Structural Characterization

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Caption: Relationship of Analytical Techniques.

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References

- 1. scbt.com [scbt.com]
- 2. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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